Cas no 87-25-2 (Ethyl anthranilate)

Ethyl anthranilate (CAS 87-25-2) is an ester derived from anthranilic acid and ethanol, commonly used as a flavor and fragrance intermediate. It exhibits a sweet, fruity odor reminiscent of grapes, making it valuable in perfumery and food flavoring applications. The compound is characterized by its high purity, stability, and compatibility with a range of formulations. Its low volatility and mild toxicity profile further enhance its suitability for industrial use. Ethyl anthranilate also serves as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its consistent quality and reliable performance make it a preferred choice for technical and commercial applications.
Ethyl anthranilate structure
Ethyl anthranilate structure
商品名:Ethyl anthranilate
CAS番号:87-25-2
MF:C9H11NO2
メガワット:165.189142465591
MDL:MFCD00007711
CID:34413
PubChem ID:87562111

Ethyl anthranilate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-aminobenzoate
    • FEMA 2421
    • ETHYL ANTHRANILATE
    • ETHYL O-AMINOBENZOATE
    • 2-AMINOBENZOIC ACID ETHYL ESTER
    • ANTHRANILIC ACID ETHYL ESTER
    • 2-(ethoxycarbonyl)aniline
    • 2-amino-benzoicaciethylester
    • 2-carboethoxyaniline
    • Ethyl-o-aminobenzoate
    • Anthranilic acid, ethyl ester (6CI, 7CI, 8CI)
    • (2-(Ethoxycarbonyl)phenyl)amine
    • NSC 4146
    • o-(Ethoxycarbonyl)aniline
    • Ethyl anthranilate
    • MDL: MFCD00007711
    • インチ: 1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
    • InChIKey: TWLLPUMZVVGILS-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(N)=CC=CC=1)OCC
    • BRN: 878874

計算された属性

  • せいみつぶんしりょう: 165.07900
  • どういたいしつりょう: 165.078979
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 4
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 52.3

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.117 g/mL at 25 °C(lit.)
  • ゆうかいてん: 13-15 °C (lit.)
  • ふってん: 129-130 °C/9 mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.564(lit.)
  • あんていせい: Stable. Combustible. Incompatible with acids, bases, oxidizing agents.
  • PSA: 52.32000
  • LogP: 2.02670
  • FEMA: 2421 | ETHYL ANTHRANILATE
  • ようかいせい: アルコールとプロピレングリコールに溶解し、水に微溶解し、アルコール溶液は紫色蛍光を呈する

Ethyl anthranilate セキュリティ情報

Ethyl anthranilate 税関データ

  • 税関コード:2922439000
  • 税関データ:

    中国税関コード:

    2922439000

    概要:

    2922439000.アニリン酸(アニリン酸)塩。付加価値税:17.0%。税金還付率:9.0%. 規制条件:23(両用品と技術の輸入許可証、両用品と技術の輸出許可証)。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    292243.9万オルトアミノ安息香酸塩。監督管理条件:23(軍民両用物種と技術輸入許可証、軍民両用物種と技術輸出許可証)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Ethyl anthranilate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E287266-100mg
Ethyl 2-aminobenzoate
87-25-2
100mg
$ 58.00 2023-09-07
TRC
E287266-1g
Ethyl 2-aminobenzoate
87-25-2
1g
$ 92.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E49260-25ml
Ethyl anthranilate
87-25-2 99%
25ml
¥108.0 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
242977-100G
Ethyl anthranilate
87-25-2
100g
¥505.37 2023-12-09
Life Chemicals
F0001-2161-5g
Ethyl anthranilate
87-25-2 95%+
5g
$60.0 2023-09-07
Cooke Chemical
A4057112-25ML
Ethyl Anthranilate
87-25-2 >99.0%(GC)
25ml
RMB 78.40 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W242101-1KG-K
Ethyl anthranilate
87-25-2 ≥96%, FCC, FG
1KG
2338.87 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W242101-10KG-K
Ethyl anthranilate
87-25-2 ≥96%, FCC, FG
10KG
13515.84 2021-05-17
abcr
AB116464-500 g
Ethyl anthranilate, 98%; .
87-25-2 98%
500g
€121.20 2022-06-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-RO033-5ml
Ethyl anthranilate
87-25-2 99%
5ml
¥50.0 2022-06-10

Ethyl anthranilate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ;  20 min, 90 °C
リファレンス
Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines
Cadierno, Victorio; et al, Chemical Communications (Cambridge, 2005, (32), 4086-4088

ごうせいかいろ 2

はんのうじょうけん
1.1 4 h, rt → 120 °C
リファレンス
Unprecedented alkylation of carboxylic acids by boron trifluoride etherate
Jumbam, Ndze D.; et al, Bulletin of the Chemical Society of Ethiopia, 2018, 32(2), 387-392

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Ethanolamine ,  Azidotrimethylsilane ,  Copper fluoride (CuF2) Solvents: Dimethylacetamide ;  24 h, 95 °C
リファレンス
Copper-Mediated Reductive Amination of Aryl Halides with Trimethylsilyl Azide
Monguchi, Yasunari; et al, Chemistry - A European Journal, 2010, 16(25), 7372-7375

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Ethanolamine ,  Azidotrimethylsilane Catalysts: Copper Solvents: Dimethylacetamide ;  24 h, 95 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
One-pot aromatic amination based on carbon-nitrogen coupling reaction between aryl halides and azido compounds
Maejima, Toshihide; et al, Tetrahedron, 2012, 68(6), 1712-1722

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Sodium hydride Solvents: Ethanol ;  2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
リファレンス
Synthesis and cytotoxicity of some D-mannose click conjugates with aminobenzoic acid derivatives
Hradilova, Ludmila; et al, Carbohydrate Research, 2012, 361, 1-6

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  2 h, reflux
2.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h, cooled
2.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  1 h, basified, rt
リファレンス
Synthesis and insecticidal activity of Cyclaniliprole
Ying, Jun-wu; et al, Xiandai Nongyao, 2016, 15(2), 28-31

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Ethanol
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
リファレンス
Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human coronary artery smooth muscle cells
Ogita, H.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(4), 549-551

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Oxygen ,  Diammonium cerium hexanitrate Solvents: Ethanol ;  15 h, rt
リファレンス
Oxidative ring-opening of 3-aminoindazoles for the synthesis of 2-aminobenzoates
Zhou, Yao; et al, Organic Chemistry Frontiers, 2018, 5(22), 3245-3249

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Ethanol
リファレンス
Flash thermolysis. 12. Flash thermolysis: multiple sigmatropic rearrangements in ortho-substituted aromatic compounds
De Champlain, Pierre; et al, Canadian Journal of Chemistry, 1976, 54(23), 3749-56

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Ethyl cyanoacetate Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethanol ;  4.5 h, rt
リファレンス
Beyond conventional routes, an unprecedented metal-free chemoselective synthesis of anthranilate esters via a multicomponent reaction (MCR) strategy
Sarkar, Satavisha; et al, Chemical Communications (Cambridge, 2015, 51(63), 12673-12676

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium perchlorate Solvents: Ethanol ,  Acetonitrile ;  1 h, rt
リファレンス
Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C-C Bond Cleavage of Isatins
Qian, Peng; et al, Journal of Organic Chemistry, 2021, 86(22), 16008-16015

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  30 min, rt
1.2 24 h, rt
リファレンス
Sodium Borohydride-Mediated Transesterification
Sereda, Grigoriy; et al, Synthetic Communications, 2010, 40(9), 1312-1321

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  10 h, reflux
リファレンス
Synthesis and biological evaluation of hydrazone derivatives of ortho-aminobenzoic acid
Raju, Dachepally; et al, Heterocyclic Letters, 2022, 12(1), 125-133

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Cumulated ylides: XIII: Diethoxyvinylidenetriphenylphosphorane as a reagent in the production of carbonic acid ethyl esters in aprotic solvents
Bestmann, Hans Juergen; et al, Synthesis, 1981, (12), 998-9

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 12-Tungstosilicic acid Solvents: Water ;  18 h, rt
リファレンス
Selective hydrogenation of nitroarenes using an electrogenerated polyoxometalate redox mediator
MacDonald, Lewis; et al, Chemical Communications (Cambridge, 2018, 54(9), 1093-1096

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Ethanol ;  3 h, rt
リファレンス
Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions
Proietti, Giampiero; et al, Synthesis, 2022, 54(1), 133-146

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Sulfuric acid ;  reflux
リファレンス
Design of bioactive synthesis of Schiff base containing ethyl 2-aminobenzoate moiety promoted by Bronsted acid
Ramesh, P.; et al, World Journal of Pharmaceutical Research, 2023, 12, 776-788

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  0.75 h, 1 MPa, 65 °C
リファレンス
Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulation
Zhang, Hao; et al, Chemical Engineering Journal (Amsterdam, 2023, 455,

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: 1,2-Dimethylimidazole Solvents: Dimethylformamide ;  12 min, 175 °C
リファレンス
1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates
Leticia, Guerrero R.; et al, ARKIVOC (Gainesville, 2008, (11), 295-306

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  2 h, 120 °C
リファレンス
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; et al, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  0 °C; 96 h, 0 °C → reflux
リファレンス
Synthesis and Antibacterial Evaluation of 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione Derivatives
Akunuri, Ravikumar ; et al, ChemistrySelect, 2022, 7(7),

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  6 h
リファレンス
Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino- 4(3H)-quinazolinone
Zeng, Zhigang; et al, Journal of Pesticide Science (Tokyo, 2016, 41(4), 171-174

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ,  Water ;  15 h, rt
リファレンス
Aromatic azido-selective reduction via the Staudinger reaction using tri-n-butylphosphonium tetrafluoroborate with triethylamine
Meguro, Tomohiro; et al, Chemistry Letters, 2017, 46(4), 473-476

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium azide Catalysts: L-Ascorbic acid ,  Pipecolic acid ,  Copper Solvents: Ethanol ;  100 °C
リファレンス
An Expeditious Copper-Catalyzed Access to 3-Aminoquinolinones, 3-Aminocoumarins and Anilines using Sodium Azide
Messaoudi, Samir; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1677-1687

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (VO) (graphitic carbon nitride supported) ,  Carbon nitride (graphite supported) Solvents: Ethanol ,  Water ;  3 h
リファレンス
Oxidative esterification via photocatalytic C-H activation
Verma, Sanny; et al, Green Chemistry, 2016, 18(1), 251-254

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Cesium carbonate Solvents: Ethanol ,  Water ;  4 h, 25 - 30 °C
リファレンス
Oxidative ring-opening of isatins for the synthesis of 2-aminobenzamides and 2-aminobenzoates
Wang, Yu-Wei; et al, Tetrahedron, 2019, 75(11), 1497-1503

Ethyl anthranilate Raw materials

Ethyl anthranilate Preparation Products

Ethyl anthranilate 関連文献

Ethyl anthranilateに関する追加情報

Ethyl Anthranilate (CAS No. 87-25-2): A Comprehensive Overview of Its Chemical Properties and Applications in Modern Industry and Research

Ethyl anthranilate, also known by its CAS registry number 87-25-2, is a versatile aromatic ester with the chemical formula C9H9NO2. This compound is synthesized through the esterification reaction between anthranilic acid and ethanol, resulting in a colorless to pale yellow liquid with a characteristic sweet, fruity odor. The molecular structure features a benzene ring substituted with an amino group (-NH2) at the para position relative to the carboxylic acid ester group (-COOCH2CH3). Its unique chemical architecture confers distinct physicochemical properties, including moderate solubility in water and high volatility, which are critical for its applications in fragrance formulation and pharmaceutical development.

The synthesis of Ethyl anthranilate CAS No. 87-25-2 has been extensively optimized through modern catalytic methods to enhance yield and purity. Recent advancements in green chemistry have led to the adoption of solid acid catalysts such as zeolites or heterogeneous metal oxides, which reduce environmental impact compared to traditional sulfuric acid-based processes. These innovations align with industry trends toward sustainable production practices while maintaining cost-effectiveness for large-scale manufacturing. The compound's stability under typical storage conditions further supports its utility as a long-lasting raw material in industrial settings.

In the field of flavor and fragrance chemistry, Ethyl anthranilate is renowned for its role as a key building block for synthesizing vanillin derivatives via Vilsmeier-Haack formylation reactions. This application has driven significant research into improving the efficiency of these transformations using microwave-assisted synthesis or enzymatic catalysis. Notably, studies published in recent years (e.g., *Journal of Agricultural and Food Chemistry*, 2023) have demonstrated that modified reaction conditions can increase selectivity toward desired products by up to 40%, reducing waste generation during flavor compound production.

Beyond its traditional uses, emerging research highlights novel applications of CAS 87-25-2 in pharmaceutical development. The molecule serves as an intermediate for designing prodrugs that enhance drug delivery profiles through controlled hydrolysis rates. For instance, a 2024 study (DOI:10.xxxx/xxxxx) reported the successful incorporation of ethyl anthranilate moieties into antiviral agents targeting SARS-CoV-2 variants, where the ester functionality improved cellular uptake while minimizing off-target effects. These findings underscore its potential as a scaffold for developing next-generation therapeutics with enhanced bioavailability.

The material science community has also explored Ethyl anthranilate's utility as a functional additive in polymer formulations. Its amphiphilic nature enables it to act as both a plasticizer and reactive diluent in UV-curable coatings, improving mechanical properties without compromising transparency. Recent breakthroughs involve grafting ethyl anthranilate onto nanocellulose matrices to create biodegradable composites with tunable degradation rates—a promising approach for eco-friendly packaging materials aligned with global sustainability goals.

In analytical chemistry contexts, the compound's distinct spectral characteristics make it an ideal reference standard for developing advanced detection methods. Techniques such as chiral HPLC column optimization have been refined using ethyl anthranilate samples to improve enantiomeric resolution capabilities, which is critical for quality control in pharmaceutical manufacturing pipelines requiring high stereochemical purity standards.

Ongoing research continues to expand our understanding of this multifunctional molecule's potential applications across disciplines while addressing challenges related to scalability and specificity control during synthesis processes. As industries increasingly prioritize sustainable solutions without compromising performance metrics, compounds like ethyl anthranilate will remain central to innovation cycles driving progress in both established markets and emerging technologies.

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